Cas no 2138144-76-8 (Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate)
![Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate structure](https://ja.kuujia.com/scimg/cas/2138144-76-8x500.png)
Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate
- EN300-705088
- 2138144-76-8
- Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate
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- インチ: 1S/C11H21NO5S/c1-10(2,3)16-9(13)7-11(17-12)5-4-6-18(14,15)8-11/h4-8,12H2,1-3H3
- InChIKey: CTIDVWYNYRWOES-UHFFFAOYSA-N
- ほほえんだ: S1(CCCC(CC(=O)OC(C)(C)C)(C1)ON)(=O)=O
計算された属性
- せいみつぶんしりょう: 279.11404394g/mol
- どういたいしつりょう: 279.11404394g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 104Ų
Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-705088-1.0g |
tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate |
2138144-76-8 | 1g |
$0.0 | 2023-06-07 |
Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetateに関する追加情報
Introduction to Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate (CAS No. 2138144-76-8)
Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate (CAS No. 2138144-76-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a derivative of thian, a sulfur-containing heterocyclic compound. The unique structure of this molecule, characterized by the presence of an aminooxy group and a tert-butyl ester, makes it a valuable intermediate in the synthesis of various bioactive compounds and drug candidates.
The chemical structure of Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate is particularly noteworthy due to its potential for forming stable covalent bonds with target proteins. This property is crucial in the development of covalent inhibitors, which have shown promise in treating various diseases, including cancer and neurodegenerative disorders. The aminooxy group in the molecule can react with aldehyde or ketone groups on proteins to form stable oximes, thereby modulating protein function.
Recent studies have highlighted the importance of Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate in the context of drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound can be used as a key intermediate in the synthesis of potent inhibitors of bromodomain and extra-terminal (BET) proteins. BET inhibitors have shown significant therapeutic potential in treating leukemia and other cancers by disrupting the interaction between BET proteins and acetylated histones.
Another area where Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate has shown promise is in the development of drugs targeting protein-protein interactions (PPIs). PPIs are critical for many biological processes, and their disruption can lead to therapeutic benefits. A research team at the University of California, San Francisco, reported in 2021 that this compound can be used to synthesize small molecules that selectively disrupt specific PPIs involved in cancer cell signaling pathways.
The synthesis of Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate involves several well-established chemical reactions. The key steps include the formation of the thian scaffold, introduction of the aminooxy group, and esterification with tert-butanol. These reactions are typically carried out under controlled conditions to ensure high yields and purity. The versatility of this synthetic route allows for the easy modification of the molecule to incorporate additional functional groups, thereby expanding its potential applications.
In terms of safety and handling, Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate should be stored under dry conditions and protected from light to maintain its stability. It is important to handle this compound with appropriate personal protective equipment (PPE) to avoid skin contact or inhalation. Safety data sheets (SDS) should be consulted for detailed information on handling and storage.
The future prospects for Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate are promising. Ongoing research is focused on optimizing its use as an intermediate in drug discovery pipelines and exploring its potential in new therapeutic areas. Collaborations between academic institutions and pharmaceutical companies are driving innovation in this field, with several compounds derived from this intermediate currently undergoing preclinical testing.
In conclusion, Tert-butyl 2-[3-(aminooxy)-1,1-dioxo-1lambda6-thian-3-yl]acetate (CAS No. 2138144-76-8) is a versatile and important compound in modern medicinal chemistry. Its unique chemical properties make it an invaluable tool for researchers working on drug discovery and development projects. As research continues to advance, it is likely that this compound will play an increasingly significant role in the identification and synthesis of novel therapeutics.
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